7-Aminonitrazepam chemical structure and properties
7-Aminonitrazepam chemical structure and properties
An In-depth Analysis of its Chemical Structure, Properties, and Biological Interactions for Researchers, Scientists, and Drug Development Professionals
Introduction: 7-Aminonitrazepam is the principal and pharmacologically active metabolite of Nitrazepam, a benzodiazepine derivative primarily prescribed for its sedative and hypnotic properties. The biotransformation of Nitrazepam to 7-aminonitrazepam via nitro-reduction is a critical step in its metabolism. An understanding of the chemical and pharmacological profile of this metabolite is paramount for clinical toxicology, forensic analysis, and the development of novel therapeutics targeting the central nervous system. This technical guide provides a detailed overview of 7-aminonitrazepam, encompassing its chemical structure, physicochemical properties, metabolic pathways, and analytical methodologies.
Chemical Structure and Properties
7-Aminonitrazepam, with the IUPAC name 7-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one, is a benzodiazepine derivative. Its chemical structure is characterized by a diazepine ring fused to a benzene ring, with a phenyl group at position 5 and an amino group at position 7.
Chemical Identifiers and Molecular Properties:
| Property | Value | Source(s) |
| IUPAC Name | 7-amino-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | [1],[2],[3] |
| CAS Number | 4928-02-3 | [4],[1],[5],,[2],[3],[6],[7] |
| Molecular Formula | C15H13N3O | [4],[1],,[2],[3],[7] |
| Molecular Weight | 251.28 g/mol | [4],[1],,[2],[3] |
| Canonical SMILES | C1C(=O)NC2=C(C=C(C=C2)N)C(=N1)C3=CC=CC=C3 | [8] |
| InChI Key | OYOUQHVDCKOOAL-UHFFFAOYSA-N | [8] |
Physicochemical Properties:
| Property | Value | Source(s) |
| Melting Point | 242-244 °C | [5] |
| Boiling Point | 394.44 °C (rough estimate) | [5] |
| Solubility | Slightly soluble in DMSO and Methanol. | [9] |
| Appearance | Pale Yellow Solid | [10] |
| pKa | 2.5, 4.6, 13.1 (5% MeOH in H2O, t=20°C) | [9] |
| XLogP3 | 1 | [1], |
Metabolism and Signaling Pathways
7-Aminonitrazepam is the major metabolite of nitrazepam, formed primarily in the liver. The metabolic cascade involves the reduction of the 7-nitro group of nitrazepam, a reaction catalyzed by enzymes such as aldehyde oxidase 1 (AOX1). Following its formation, 7-aminonitrazepam can be further metabolized through acetylation to 7-acetylamino nitrazepam by N-acetyltransferase 2 (NAT2). In some species, this latter metabolite can be hydrolyzed back to 7-aminonitrazepam by arylacetamide deacetylase (AADAC).[11],[12]
Metabolic pathway of Nitrazepam.
Like other benzodiazepines, 7-aminonitrazepam is believed to exert its pharmacological effects by acting as a positive allosteric modulator of the GABAA receptor in the central nervous system. This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to increased neuronal inhibition.[4] While direct studies on 7-aminonitrazepam are limited, research on the structurally similar 7-aminoclonazepam suggests it acts as a weak partial agonist at the benzodiazepine receptor.[13]
Proposed signaling pathway of 7-Aminonitrazepam at the GABAA receptor.
Experimental Protocols
Synthesis of 7-Aminonitrazepam from Nitrazepam
A straightforward method for the synthesis of 7-aminonitrazepam involves the reduction of the nitro group of nitrazepam using tin(II) chloride.[5]
Materials:
-
Nitrazepam
-
Tin(II) chloride (SnCl2)
-
Ethanol
-
Ultrasonicator
-
Standard laboratory glassware
Procedure:
-
Dissolve Nitrazepam in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride to the solution.
-
Place the flask in an ultrasonic bath at room temperature.
-
Sonicate the mixture until the reaction is complete (monitoring by TLC or LC-MS is recommended).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 7-aminonitrazepam.
-
Purify the product by recrystallization or column chromatography.
Generalized workflow for the synthesis of 7-Aminonitrazepam.
Analytical Methodologies
The detection and quantification of 7-aminonitrazepam in biological matrices are crucial in forensic and clinical settings. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[1],[10],[14],[15]
GC-MS Analysis of 7-Aminonitrazepam in Urine (Generalized Protocol)
This method often requires derivatization to improve the volatility and thermal stability of the analyte.
1. Sample Preparation (Solid Phase Extraction - SPE):
- To 2 mL of urine, add an internal standard (e.g., 7-aminoclonazepam).
- Hydrolyze the sample with β-glucuronidase to cleave any conjugated metabolites.[14]
- Adjust the pH with a suitable buffer.
- Load the sample onto a conditioned SPE cartridge.
- Wash the cartridge with deionized water and a non-polar solvent (e.g., hexane).
- Elute the analyte with an appropriate solvent mixture (e.g., ethyl acetate-methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization:
- Reconstitute the dried extract in a suitable solvent.
- Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or tert-butyldimethylsilyl (TBDMS).,[10]
- Heat the mixture to facilitate the reaction.
3. GC-MS Analysis:
- Column: A non-polar capillary column (e.g., HP-5MS).
- Injection Mode: Splitless.
- Carrier Gas: Helium.
- Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150°C and ramping up to 300°C.[1]
- Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
LC-MS/MS Analysis of 7-Aminonitrazepam in Urine (Generalized Protocol)
This technique generally does not require derivatization, simplifying the sample preparation process.[14],[15]
1. Sample Preparation:
- To a urine sample, add an internal standard (e.g., 7-aminoclonazepam-d4).
- Perform enzymatic hydrolysis with β-glucuronidase.[14],[15]
- Perform protein precipitation with a solvent like acetonitrile or liquid-liquid extraction.[15]
- Centrifuge the sample and dilute the supernatant.
2. LC-MS/MS Analysis:
- LC Column: A reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).
- MRM Transitions: Specific precursor-to-product ion transitions for 7-aminonitrazepam and the internal standard are monitored for quantification and confirmation.
Quantitative Performance of Analytical Methods:
| Method | Matrix | LLOQ | Linear Range | Recovery | Source(s) |
| GC-MS (TBDMS derivatization) | Urine | 3 µg/L | 10-500 µg/L | 96.3-102.6% | [10] |
| LC-MS/MS | Urine | 0.5 ng/mL | 1-50 ng/mL | 89.0-95.2% | [15] |
| Nano-enhanced ELISA | Urine | 0.18 µg/kg | N/A | N/A | [2] |
Pharmacological and Toxicological Profile
7-Aminonitrazepam is a pharmacologically active metabolite.[4] Its primary mechanism of action is believed to be the modulation of the GABAA receptor, similar to other benzodiazepines.[4] Studies on the related compound, 7-aminoclonazepam, have shown it to be a weak partial agonist at the benzodiazepine receptor, suggesting a similar profile for 7-aminonitrazepam.[13]
Experimental Assays for Pharmacological Characterization:
-
Radioligand Binding Assay: This assay determines the binding affinity (Ki) of 7-aminonitrazepam for the benzodiazepine site on the GABAA receptor by measuring the displacement of a radiolabeled ligand.[4]
-
Electrophysiological Assay (Patch-Clamp): This technique measures the functional effect of 7-aminonitrazepam on GABA-induced currents in neurons or cell lines expressing GABAA receptors. It allows for the determination of the compound's efficacy as a positive allosteric modulator.[4],[13]
Toxicological data specifically for 7-aminonitrazepam is limited. However, as a metabolite of nitrazepam, its presence is a key indicator in toxicological screenings for nitrazepam use. The formation of reactive metabolites, such as N-hydroxylamino nitrazepam, from both nitrazepam and 7-aminonitrazepam, is an area of toxicological interest due to their potential for cellular damage.[11],[12]
Conclusion
7-Aminonitrazepam is a crucial analyte in the clinical and forensic monitoring of nitrazepam use. Its chemical properties, metabolic fate, and pharmacological activity are of significant interest to researchers in drug metabolism, pharmacology, and toxicology. The experimental protocols and data presented in this guide provide a foundational resource for professionals in these fields. Further research is warranted to fully elucidate the specific pharmacological and toxicological profile of 7-aminonitrazepam and its contribution to the overall effects of nitrazepam.
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- 8. arch.ies.gov.pl [arch.ies.gov.pl]
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- 12. Identification of enzymes responsible for nitrazepam metabolism and toxicity in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Residual effect of a 7-amino metabolite of clonazepam on GABAA receptor function in the nucleus reticularis thalami of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A highly sensitive method for the determination of 7-aminonitrazepam, a metabolite of nitrazepam, in human urine using high-performance electrospray liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
